molecular formula C16H19NO2S2 B12248304 2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide

Cat. No.: B12248304
M. Wt: 321.5 g/mol
InChI Key: OVHMNVUAUVCBBN-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is an organic compound with a complex structure that includes a cyclopentylsulfanyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the cyclopentylsulfanyl group: This can be achieved by reacting cyclopentylthiol with an appropriate acylating agent.

    Introduction of the furan and thiophene rings: These heterocyclic rings can be introduced through various coupling reactions, such as Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

    Final assembly: The final step involves the coupling of the intermediate compounds to form the target molecule under controlled conditions, such as using a palladium catalyst in an inert atmosphere.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the cyclopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The furan and thiophene rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the furan or thiophene rings.

Scientific Research Applications

2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound has a similar structure but includes a pyrazole ring instead of the furan and thiophene rings.

    Furan-2-yl, 2-thienyl, benzo[b]furan-2-yl, and benzo[b]thiophen-2-yl derivatives: These compounds share the furan and thiophene rings but differ in other structural elements.

Uniqueness

2-(cyclopentylsulfanyl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}acetamide is unique due to its combination of a cyclopentylsulfanyl group with both furan and thiophene rings. This unique structure may confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C16H19NO2S2

Molecular Weight

321.5 g/mol

IUPAC Name

2-cyclopentylsulfanyl-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]acetamide

InChI

InChI=1S/C16H19NO2S2/c18-16(11-21-14-3-1-2-4-14)17-8-15-7-13(10-20-15)12-5-6-19-9-12/h5-7,9-10,14H,1-4,8,11H2,(H,17,18)

InChI Key

OVHMNVUAUVCBBN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)SCC(=O)NCC2=CC(=CS2)C3=COC=C3

Origin of Product

United States

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